3-Aminopentane-d5
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Overview
Description
3-Aminopentane-d5 is a deuterated analog of 3-Aminopentane, an organic compound with the formula C5H8D5N. It is a colorless liquid and is of interest for producing soluble imides and imines without introducing a chiral center . The deuterium labeling (d5) makes it particularly useful in various scientific research applications, especially in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopentane-d5 typically involves the deuteration of 3-Aminopentane. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process ensures the incorporation of deuterium atoms into the compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuteration. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Aminopentane-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines and nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted amines and derivatives.
Scientific Research Applications
3-Aminopentane-d5 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is employed in the study of metabolic pathways and enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals and as a tracer in metabolic studies.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Aminopentane-d5 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool in studying reaction mechanisms. It interacts with enzymes and other proteins, providing insights into their function and structure .
Comparison with Similar Compounds
Similar Compounds
3-Aminopentane: The non-deuterated analog with similar chemical properties but different isotopic composition.
1-Aminopentane: An isomer with the amino group at a different position.
2-Aminopentane: Another isomer with distinct chemical behavior.
Uniqueness
3-Aminopentane-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for precise tracking in metabolic studies, making it a valuable tool in various scientific fields .
Properties
Molecular Formula |
C5H13N |
---|---|
Molecular Weight |
92.19 g/mol |
IUPAC Name |
2,2,3,4,4-pentadeuteriopentan-3-amine |
InChI |
InChI=1S/C5H13N/c1-3-5(6)4-2/h5H,3-4,6H2,1-2H3/i3D2,4D2,5D |
InChI Key |
PQPFFKCJENSZKL-ZDGANNJSSA-N |
Isomeric SMILES |
[2H]C([2H])(C)C([2H])(C([2H])([2H])C)N |
Canonical SMILES |
CCC(CC)N |
Origin of Product |
United States |
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